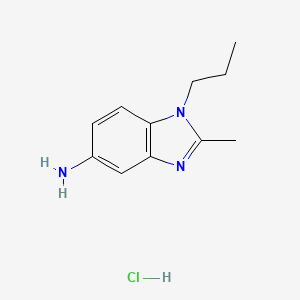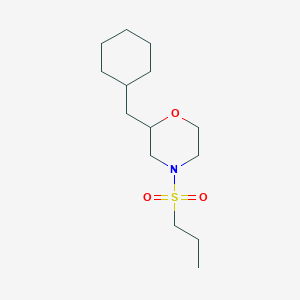![molecular formula C25H25N3O B5969952 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is also known as FPEI and is synthesized using a specific method.
Mécanisme D'action
The mechanism of action of FPEI is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. FPEI has also been found to interact with specific receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FPEI has been found to have a range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and has been found to have antibacterial and antifungal properties. FPEI has also been found to have neuroprotective effects and may be useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of FPEI is its potential use in the treatment of a range of diseases. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. However, the synthesis of FPEI is complex, and the yield of the final product can be low. This can make it difficult to obtain sufficient quantities of the compound for in vivo studies.
Orientations Futures
There are several future directions for research on FPEI. One area of research could be the development of more efficient synthesis methods for the compound. This would allow for larger quantities of the compound to be produced, making it easier to conduct in vivo studies. Another area of research could be the identification of the specific receptors in the brain that FPEI interacts with. This could lead to the development of more targeted treatments for neurological disorders. Additionally, further studies could be conducted to explore the potential applications of FPEI in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol is a complex chemical compound that has potential applications in the field of medicinal chemistry. The compound has been found to have antitumor, antibacterial, and antifungal activities, as well as potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of FPEI and to explore its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of FPEI involves a multistep reaction process. The starting material for this synthesis is 2-hydroxyacetophenone, which is reacted with 4-(9H-fluoren-9-yl)-1-piperazinecarboxylic acid to form an intermediate product. This intermediate product is then reacted with ethyl chloroformate to form the final product, 2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol. The synthesis method is complex and requires careful attention to detail to obtain a high yield of the final product.
Applications De Recherche Scientifique
FPEI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. FPEI has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease. The compound has been tested in vitro and in vivo, and the results have been promising.
Propriétés
IUPAC Name |
2-[(E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O/c1-18(19-8-6-7-13-24(19)29)26-28-16-14-27(15-17-28)25-22-11-4-2-9-20(22)21-10-3-5-12-23(21)25/h2-13,25,29H,14-17H2,1H3/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYMNXROLRKWEP-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N1CCN(CC1)C2C3=CC=CC=C3C4=CC=CC=C24)/C5=CC=CC=C5O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propionylcyclohex-2-en-1-one](/img/structure/B5969886.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-furyl)vinyl]-2-(2-phenylethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5969887.png)
![N-2-naphthyl-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5969892.png)
![3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-(2-fluorobenzyl)-1-piperidinecarboxamide](/img/structure/B5969893.png)

![4-{4-[(3,4-dihydro-2H-chromen-3-ylamino)methyl]phenyl}-3-butyn-1-ol](/img/structure/B5969900.png)
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)
![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)
![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)

![5-acetyl-N-[1-(2-pyrimidinyl)-3-piperidinyl]-3-thiophenecarboxamide](/img/structure/B5969926.png)
![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)